molecular formula C10H15NO2SSe B12608847 Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate CAS No. 647032-84-6

Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate

Cat. No.: B12608847
CAS No.: 647032-84-6
M. Wt: 292.27 g/mol
InChI Key: APIRKQZKPGPDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is a chemical compound known for its unique structure and properties It belongs to the class of selenazole derivatives, which are characterized by the presence of selenium in their molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate typically involves the reaction of 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the selenazole ring to its corresponding selenol derivative.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Selenol derivatives.

    Substitution: Various substituted selenazole derivatives.

Scientific Research Applications

Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting oxidative stress-related diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s selenazole ring can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the methylsulfanyl group may interact with thiol-containing proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate
  • Methyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate

Uniqueness

Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is unique due to its butyl ester group, which imparts distinct physicochemical properties compared to its ethyl and methyl counterparts. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

647032-84-6

Molecular Formula

C10H15NO2SSe

Molecular Weight

292.27 g/mol

IUPAC Name

butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate

InChI

InChI=1S/C10H15NO2SSe/c1-4-5-6-13-9(12)8-7(2)15-10(11-8)14-3/h4-6H2,1-3H3

InChI Key

APIRKQZKPGPDAU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C([Se]C(=N1)SC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.